molecular formula C10H6N2S B8742917 5-Isothiocyanatoisoquinoline CAS No. 62855-11-2

5-Isothiocyanatoisoquinoline

Cat. No.: B8742917
CAS No.: 62855-11-2
M. Wt: 186.24 g/mol
InChI Key: AMDNKJRTCIBIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanatoisoquinoline is a heterocyclic compound featuring an isothiocyanate (-N=C=S) functional group attached to the 5-position of the isoquinoline scaffold. Isoquinolines are aromatic nitrogen-containing bicyclic structures with widespread applications in medicinal chemistry, materials science, and organic synthesis. The isothiocyanate group is highly reactive, enabling its use in coupling reactions (e.g., with amines to form thioureas) and as a precursor for bioactive molecules.

Properties

CAS No.

62855-11-2

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

5-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H6N2S/c13-7-12-10-3-1-2-8-6-11-5-4-9(8)10/h1-6H

InChI Key

AMDNKJRTCIBIMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

5-Bromoisoquinoline (CAS 34784-04-8)
  • Synthesis: Electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) under optimized conditions yields 5-bromoisoquinoline in high purity and yield .
  • Reactivity: Serves as a precursor for metalation reactions to generate 6-aminoisoquinoline, a challenging compound to synthesize otherwise . It also undergoes palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Applications : Intermediate in pharmaceuticals and agrochemicals.
5-Chloroisoquinoline (CAS 5430-45-5)
  • Synthesis : Direct chlorination methods or substitution reactions from bromo derivatives.
  • Reactivity : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
  • Applications : Building block for fluorescent probes and kinase inhibitors .
5-Nitroisoquinoline (CAS 607-32-9)
  • Synthesis: Nitration of isoquinoline using mixed acid (HNO₃/H₂SO₄) .
  • Reactivity: Nitro group facilitates reduction to 5-aminoisoquinoline, a key intermediate for further functionalization .
  • Applications : Precursor for explosives research and dye synthesis .
5-Aminoisoquinoline (CAS 1125-60-6)
  • Synthesis: Reduction of 5-nitroisoquinoline or metalation of 5-bromoisoquinoline .
  • Reactivity : Amine group enables condensation with carbonyl compounds or sulfonylation .
  • Applications : Anticancer and antimicrobial agent development .
5-Methoxyisoquinoline (CAS 52986-70-6)
  • Synthesis : Methoxylation via Ullmann-type coupling or substitution of 5-halogenated derivatives .
  • Reactivity : Methoxy group stabilizes the ring against electrophilic attack.
  • Applications : Ligand in coordination chemistry .
Hypothetical 5-Isothiocyanatoisoquinoline
  • Synthesis: Likely synthesized via substitution of 5-halogenated isoquinoline with thiocyanate (e.g., using KSCN/Cu catalysis) or via Curtius-type rearrangement from acyl azides.
  • Reactivity : Expected to undergo nucleophilic additions (e.g., with amines to form thioureas) or cycloadditions.
  • Applications: Potential use in bioconjugation, polymer chemistry, or as a protease inhibitor precursor.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity
5-Bromoisoquinoline C₉H₆BrN 208.06 Not reported Electrophilic substitution, metalation
5-Chloroisoquinoline C₉H₆ClN 163.61 Not reported Nucleophilic substitution
5-Nitroisoquinoline C₉H₆N₂O₂ 174.15 106–110 Reduction to amine, electrophilic nitration
5-Aminoisoquinoline C₉H₈N₂ 144.17 125–128 Condensation, sulfonylation
5-Methoxyisoquinoline C₁₀H₉NO 159.18 Not reported Stabilizes ring, participates in demethylation
This compound* C₁₀H₆N₂S 202.24 Hypothetical: 80–90 Thiourea formation, cycloadditions (theoretical)

*Predicted properties based on analogous isothiocyanate compounds.

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